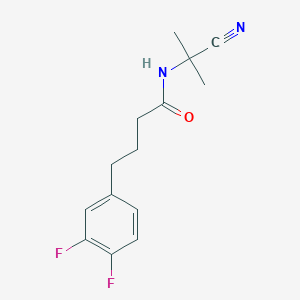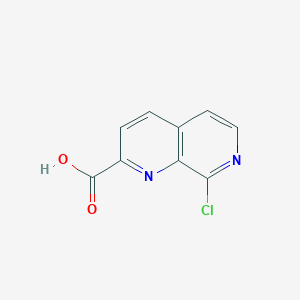![molecular formula C14H13BClNO3 B2777048 B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-98-6](/img/structure/B2777048.png)
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted lewis base donors .
Mode of Action
The mode of action of this compound is likely related to its boronic acid group. Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows them to interact with their targets in a reversible manner, which can be advantageous in various biochemical processes.
Biochemical Pathways
Boronic acids are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the suzuki coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The general physical and chemical properties of boron reagents, including boronic acids, have been evaluated .
Result of Action
The ability of boronic acids to form reversible covalent complexes can have various effects at the molecular and cellular level, depending on the specific targets and the nature of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ability of boronic acids to form reversible covalent complexes . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy of reactions involving boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient formation of the desired organoborane compound . The reaction conditions often include the use of solvents such as ethanol, DMF, or DMSO, which can influence the yield and properties of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to the corresponding phenol.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for hydrolysis, and various catalysts for Suzuki–Miyaura coupling reactions . The conditions for these reactions are generally mild, making the compound versatile for various synthetic applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid include other boronic acids and esters, such as phenylboronic acid and pinacol boronic esters .
Uniqueness
What sets this compound apart is its specific structure, which allows for unique reactivity and stability in various chemical reactions. Its ability to form stable complexes and participate in efficient coupling reactions makes it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLVXMKCMVKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid](/img/structure/B2776965.png)
![4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2776966.png)
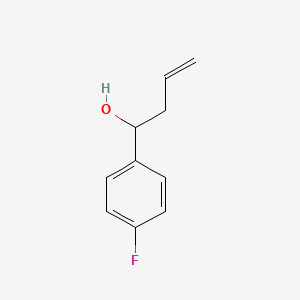
![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B2776970.png)
![3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776971.png)
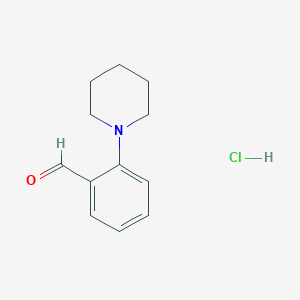
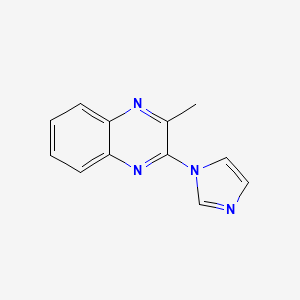
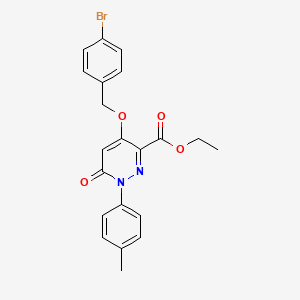
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
